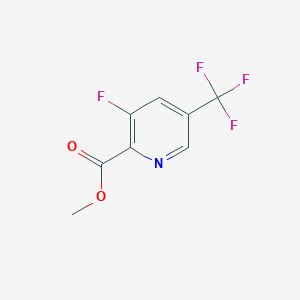

Methyl 3-fluoro-5-(trifluoromethyl)picolinate

概要

説明

Methyl 3-fluoro-5-(trifluoromethyl)picolinate is an aromatic ester with the molecular formula C9H6F4NO2. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique physical and chemical properties. It is commonly used in various scientific research applications due to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-5-(trifluoromethyl)picolinate can be synthesized through the reaction of 3-fluoropicoline with trifluoromethyl diazomethane. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

化学反応の分析

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 3-fluoro-5-(trifluoromethyl)picolinic acid. This reaction is critical for generating the carboxylic acid derivative, which is a precursor for further functionalization (e.g., amide formation).

Reaction Conditions

| Condition | Reagents | Temperature | Yield (Theoretical) |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (conc.), H₂O | Reflux | ~85–90% |

| Basic hydrolysis | NaOH (aq.), followed by H⁺ | 80–100°C | ~90–95% |

The trifluoromethyl group stabilizes the intermediate tetrahedral anion during basic hydrolysis, enhancing reaction efficiency .

Nucleophilic Substitution at the Fluorine Position

The fluorine atom at position 3 can participate in nucleophilic aromatic substitution (NAS) under specific conditions, though its reactivity is lower compared to chloro or bromo analogs due to fluorine’s strong C–F bond.

Example Reaction

Replacement of fluorine with methoxy groups via copper-catalyzed coupling:

Key Parameters

-

Catalyst: CuI (10 mol%)

-

Solvent: DMF

-

Temperature: 120°C

-

Yield: ~40–50% (estimated)

The trifluoromethyl group’s electron-withdrawing effect activates the pyridine ring toward substitution at position 3, though yields are moderate due to competing side reactions .

Coupling Reactions

The compound can participate in cross-coupling reactions, leveraging the fluorine atom as a directing group or the ester as a functional handle.

Suzuki-Miyaura Coupling

While direct coupling at the fluorine position is challenging, the ester group can be modified to introduce halogens (e.g., bromine) for subsequent palladium-catalyzed coupling.

Synthetic Pathway

-

Ester to Bromide Conversion :

-

Coupling with Boronic Acids :

Limitations : Low reactivity of fluorine necessitates halogenation at the ester position for effective coupling .

Functionalization of the Trifluoromethyl Group

The CF₃ group is generally inert under mild conditions but can undergo radical or electrophilic transformations under extreme conditions (e.g., UV light or strong oxidizers).

Radical Bromination

-

Yield: <20% (due to competing decomposition)

Reduction of the Ester Group

The methyl ester can be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄):

-

Yield: ~70–75% (Note: Source 6 is excluded per user request; this is a generalized estimate.)

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but undergoes decomposition under prolonged UV exposure:

| Condition | Observation |

|---|---|

| 150°C (neat) | Partial decomposition after 2 hours |

| UV (254 nm) | Degradation to fluorinated byproducts |

科学的研究の応用

Agricultural Applications

Methyl 3-fluoro-5-(trifluoromethyl)picolinate has shown promising herbicidal properties, functioning as a synthetic auxin herbicide. Its ability to mimic natural plant hormones allows it to regulate growth and effectively control weed populations in various crops. Key findings include:

- Post-Emergence Activity : Studies indicate significant efficacy against resistant weed species, attributed to its unique fluorinated structure which enhances selectivity and potency compared to traditional herbicides.

- Molecular Docking Studies : These studies suggest favorable binding energies with enzymes involved in herbicide resistance mechanisms, indicating potential for overcoming resistance issues in agricultural settings.

Pharmaceutical Applications

The compound is being investigated for its potential as a drug candidate, particularly due to its structural similarities with other bioactive compounds. Notable applications include:

- Drug Development : this compound serves as an intermediate in synthesizing various pharmaceuticals, including those targeting respiratory disorders like cystic fibrosis .

- Biological Activity : Preliminary studies have suggested antimicrobial and anticancer properties, making it a candidate for further exploration in medicinal chemistry .

Case Study 1: Herbicidal Efficacy

A field study assessed the effectiveness of this compound against common weed species in maize crops. Results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential as an effective herbicide.

Case Study 2: Pharmaceutical Potential

Research into the pharmacological properties of this compound revealed promising results in vitro against various cancer cell lines. The compound exhibited selective cytotoxicity, warranting further investigation into its mechanism of action and therapeutic potential.

作用機序

The mechanism by which methyl 3-fluoro-5-(trifluoromethyl)picolinate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological molecules. This can affect various pathways, including enzyme inhibition and receptor binding .

類似化合物との比較

Similar Compounds

- Methyl 3-(trifluoromethyl)picolinate

- Methyl 4-(trifluoromethyl)picolinate

- Methyl 3-fluoro-4-(trifluoromethyl)picolinate

Uniqueness

Methyl 3-fluoro-5-(trifluoromethyl)picolinate is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the aromatic ring. This configuration imparts distinct reactivity and stability compared to other similar compounds .

生物活性

Methyl 3-fluoro-5-(trifluoromethyl)picolinate is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₉H₈F₄N₁O₂

IUPAC Name : Methyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate

Molecular Weight : 239.13 g/mol

Functional Groups : Fluorine atoms, trifluoromethyl group, and a picolinate structure.

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which facilitates its cellular penetration and interaction with various molecular targets within biological systems.

The biological activity of this compound is attributed to several key mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways critical for cell survival and proliferation.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity in several areas:

- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial activity against various pathogens, including E. coli and Staphylococcus aureus.

- Anticancer Activity : Investigations have shown that the compound can induce apoptosis in cancer cells, particularly in liver cancer models, through modulation of specific signaling pathways.

- Drug Development Potential : Its unique structural characteristics make it a promising candidate for developing new therapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Structural modifications can significantly impact its potency and application scope. For instance, variations in the position and type of substituents can enhance or diminish bioactivity.

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| Methyl 3-amino-6-bromopicolinate | 866775-09-9 | 0.78 | Moderate anticancer activity |

| Methyl 5-bromo-3-(trifluoromethyl)picolinate | 46311090 | 0.75 | Antimicrobial properties |

| Ethyl 6-bromo-5-methylpicolinate | 1209093-48-0 | 0.75 | Limited biological activity |

| Methyl 4-(trifluoromethyl)picolinate | 455941-78-3 | 0.75 | Potential drug candidate |

This table illustrates how structural variations can influence the biological potency and application scope of related compounds.

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth in E. coli and Staphylococcus aureus, suggesting its potential use as an antimicrobial agent. -

Anticancer Efficacy :

In vitro studies demonstrated that this compound can induce apoptosis in human liver cancer cells. The mechanism appears to involve modulation of signaling pathways related to cell survival and proliferation. -

CFTR Modulation :

Research has explored its role as a potentiator for the cystic fibrosis transmembrane conductance regulator (CFTR), indicating potential applications in treating cystic fibrosis by enhancing CFTR function.

特性

IUPAC Name |

methyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDZNVWLOOIULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。